5-(5-(2,6-Dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl) isoxazole
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Overview
Description
5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl) isoxazole is a complex organic compound belonging to the class of phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl) isoxazole typically involves multiple steps:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dichlorophenyl group: This is achieved through a substitution reaction where the dichlorophenyl group is introduced to the oxazole ring.
Etherification: The phenol group is etherified with a suitable alkylating agent to form the phenol ether.
Final assembly: The hydroxyethyl oxymethyleneoxymethyl group is introduced through a series of reactions involving protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the dichlorophenyl group, potentially leading to the formation of less complex derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simplified derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential applications in studying protein interactions due to its ability to target specific proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The compound exerts its effects by targeting specific proteins, such as the genome polyprotein . The molecular pathways involved include interactions with the protein’s active sites, leading to inhibition or modulation of its activity. This can result in various biological effects, depending on the specific protein targeted.
Comparison with Similar Compounds
Similar Compounds
2,6-dichlorophenol: Shares the dichlorophenyl group but lacks the complex ether and oxazole structures.
4,5-dihydro-2-oxazolyl derivatives: Similar in structure but may lack the phenol ether group.
Phenol ethers: Compounds containing the phenol ether group but differing in other structural aspects.
Uniqueness
5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl) isoxazole is unique due to its combination of the dichlorophenyl group, oxazole ring, and phenol ether structure. This combination imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C21H26Cl2N2O6 |
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Molecular Weight |
473.3 g/mol |
IUPAC Name |
2-[[5-[5-[2,6-dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-1,2-oxazol-3-yl]methoxymethoxy]ethanol |
InChI |
InChI=1S/C21H26Cl2N2O6/c22-18-10-15(21-24-5-8-30-21)11-19(23)20(18)29-7-3-1-2-4-17-12-16(25-31-17)13-28-14-27-9-6-26/h10-12,26H,1-9,13-14H2 |
InChI Key |
JLSNWEWWUSOSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC(=C(C(=C2)Cl)OCCCCCC3=CC(=NO3)COCOCCO)Cl |
Origin of Product |
United States |
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